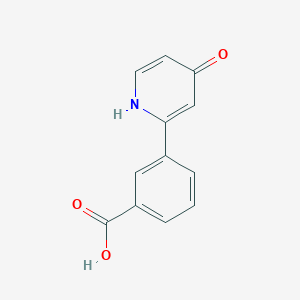
5-Hydroxy-2-(2-methoxy-5-methylphenyl)pyridine, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Hydroxy-2-(2-methoxy-5-methylphenyl)pyridine, or 5-H-2-MMPP, is a heterocyclic aromatic compound that has been widely studied for its potential applications in a variety of scientific research fields. This compound has been found to have a variety of biochemical and physiological effects, and has been used in many laboratory experiments.
Aplicaciones Científicas De Investigación
5-H-2-MMPP has been used in a variety of scientific research applications, including as a reagent for organic synthesis, as a ligand for metal complexes, and as a substrate for enzyme-catalyzed reactions. It has also been used in the synthesis of various pharmaceuticals, such as antifungal agents and antiviral agents.
Mecanismo De Acción
The exact mechanism of action of 5-H-2-MMPP is not yet fully understood. However, it is believed to act by binding to specific receptors in the body, which in turn activates a cascade of biochemical reactions. This cascade of reactions is thought to be responsible for the physiological effects of 5-H-2-MMPP.
Biochemical and Physiological Effects
5-H-2-MMPP has been found to have a variety of biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of certain bacteria and fungi, as well as inhibit the growth of certain cancer cells. It has also been found to have anti-inflammatory, anti-oxidant, and anti-diabetic properties. In vivo studies have shown that 5-H-2-MMPP can reduce inflammation, improve glucose metabolism, and reduce cholesterol levels.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 5-H-2-MMPP in laboratory experiments has several advantages. It is relatively inexpensive and readily available, and can be synthesized using a variety of methods. It is also relatively stable, and can be stored for long periods of time without degradation. However, there are also some limitations to its use in laboratory experiments. For example, it is not soluble in water, and therefore must be dissolved in an organic solvent such as dimethyl sulfoxide (DMSO) before use.
Direcciones Futuras
The potential applications of 5-H-2-MMPP are vast and varied. In the future, it could be used in the development of new pharmaceuticals and other medical treatments. It could also be used in the development of new materials, such as catalysts and sensors. Additionally, it could be used in the synthesis of new organic compounds, such as dyes and fragrances. Finally, it could be used in the development of new agricultural products, such as fertilizers and pesticides.
Métodos De Síntesis
5-H-2-MMPP can be synthesized by a variety of methods, including the Diels-Alder reaction, the Wittig reaction, and the Stork enamine reaction. The Diels-Alder reaction involves the reaction of a diene and a dienophile to form a cyclic product. The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphonium salt to form an alkene. The Stork enamine reaction is a variant of the Wittig reaction, in which an enamine is used instead of a phosphonium salt. All of these methods have been used successfully to synthesize 5-H-2-MMPP.
Propiedades
IUPAC Name |
6-(2-methoxy-5-methylphenyl)pyridin-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-9-3-6-13(16-2)11(7-9)12-5-4-10(15)8-14-12/h3-8,15H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTPFEACWAMMGFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)C2=NC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80692548 |
Source


|
| Record name | 6-(2-Methoxy-5-methylphenyl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80692548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1255638-05-1 |
Source


|
| Record name | 6-(2-Methoxy-5-methylphenyl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80692548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














